molecular formula C13H20BrN3O B10900622 4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10900622
M. Wt: 314.22 g/mol
InChI Key: GHCBYNTZZOJEPD-UHFFFAOYSA-N
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Description

4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a bromine atom, a dimethylcyclohexyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the brominated pyrazole with an appropriate amine, such as 2,3-dimethylcyclohexylamine, under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the dimethylcyclohexyl group.

    N~3~-(2,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide: Lacks the bromine atom.

    4-Chloro-N~3~-(2,3-dimethylcyclohexyl)-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the dimethylcyclohexyl group in 4-BROMO-N~3~-(2,3-DIMETHYLCYCLOHEXYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE makes it unique compared to its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-N-(2,3-dimethylcyclohexyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H20BrN3O/c1-8-5-4-6-11(9(8)2)15-13(18)12-10(14)7-17(3)16-12/h7-9,11H,4-6H2,1-3H3,(H,15,18)

InChI Key

GHCBYNTZZOJEPD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=NN(C=C2Br)C

Origin of Product

United States

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